molecular formula C15H13Cl2NO4S3 B2449578 Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034263-50-6

Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2449578
CAS RN: 2034263-50-6
M. Wt: 438.35
InChI Key: PMHHJTIRFAALDY-UHFFFAOYSA-N
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Description

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates .


Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • The compound has been utilized in synthesizing a variety of heterocyclic compounds, demonstrating its role in generating pharmacologically relevant structures. For example, reactions with active methylene compounds lead to the formation of heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, showcasing its utility in creating biologically active molecules (Shibuya, 1984).
  • Methyl (4R)-3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylate undergoes stereoselective cyclizations, leading to the synthesis of bicyclic sulfones and sulfoxides. This illustrates the compound's capacity to participate in complex reactions yielding chiral, cyclic structures with potential for further chemical transformations (Betts et al., 1999).

Biological Activities

  • A study on the synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives, derived from similar structural frameworks, highlighted their significant antibacterial and antifungal activities. This points towards the potential of Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate derivatives in contributing to the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).
  • Its derivatives have also shown promise in anticancer research, with specific compounds demonstrating proapoptotic activity against melanoma cell lines, indicating its applicability in designing anticancer therapeutics (Yılmaz et al., 2015).

Material Science and Photophysical Properties

  • The compound's derivatives are being explored in material science for their photophysical properties. For instance, thiophene S,N-ylides, a class derived from related thiophene compounds, have shown potential as versatile materials due to their ability to undergo photolysis and react with dienophiles, illustrating their application in developing novel materials with specific light-responsive properties (Meth–Cohn & Vuuren, 1986).

Environmental Studies

  • Additionally, the photochemical degradation studies of thiophene derivatives are crucial in understanding the environmental fate of crude oil components, indicating that this compound and its analogs could be significant in environmental chemistry research (Andersson & Bobinger, 1996).

Mechanism of Action

Thiazolidine derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Future Directions

Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

methyl 3-[[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S3/c1-22-15(19)13-12(4-6-23-13)25(20,21)18-5-7-24-14(18)9-2-3-10(16)11(17)8-9/h2-4,6,8,14H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHHJTIRFAALDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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